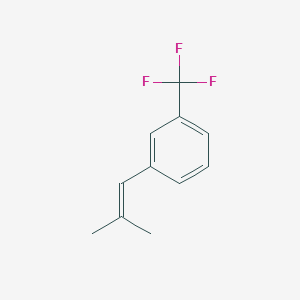
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2-methyl-1-propenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- typically involves the alkylation of benzene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-methyl-1-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Types of Reactions:
Oxidation: Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Benzene, 1-(2-methyl-1-propenyl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzene, 1-(2-methyl-1-propenyl)-3-chloro-: Substitution of the trifluoromethyl group with a chlorine atom, leading to variations in reactivity and applications.
Benzene, 1-(2-methyl-1-propenyl)-3-methyl-: Presence of a methyl group instead of trifluoromethyl, affecting the compound’s stability and interactions.
Uniqueness: The presence of the trifluoromethyl group in Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
114498-66-7 |
|---|---|
Fórmula molecular |
C11H11F3 |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
1-(2-methylprop-1-enyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-8(2)6-9-4-3-5-10(7-9)11(12,13)14/h3-7H,1-2H3 |
Clave InChI |
YJEMFCXAXFAFBS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
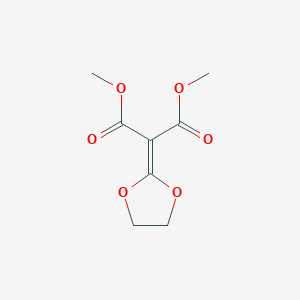

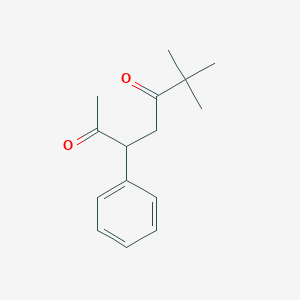
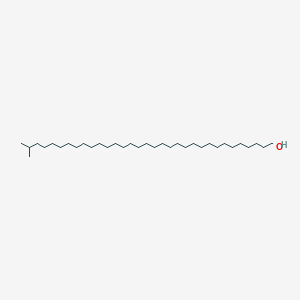

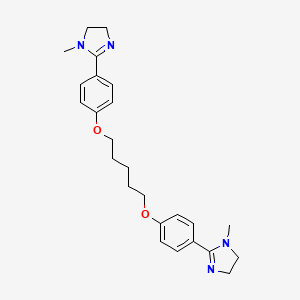

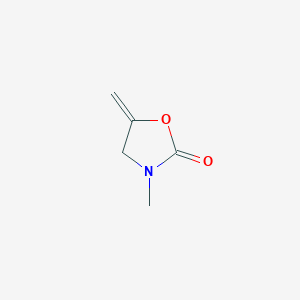

![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
